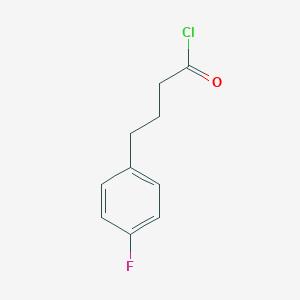

4-(4-Fluorophenyl)butyryl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

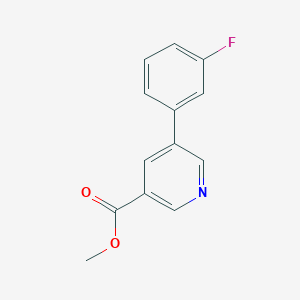

4-(4-Fluorophenyl)butyryl chloride is a chemical compound with the molecular formula C10H10ClFO . It is used as a building block in the synthesis of various other compounds .

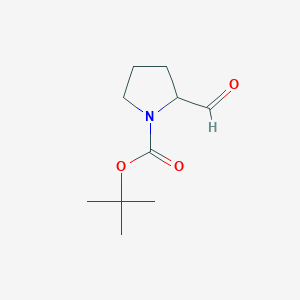

Molecular Structure Analysis

The molecular structure of 4-(4-Fluorophenyl)butyryl chloride consists of a butyryl group (a four-carbon chain) attached to a fluorophenyl group (a benzene ring with a fluorine atom) via a carbonyl group .Aplicaciones Científicas De Investigación

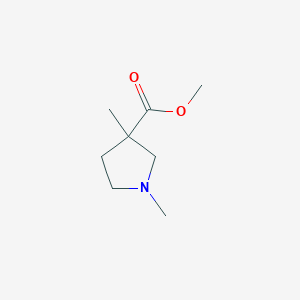

Synthesis of Cationic Bleach Activator

“4-(4-Fluorophenyl)butyryl chloride” is used in the synthesis of a novel, highly effective, more sustainable, and cost-effective cationic bleach activator for cotton . This activator, named N-[4-(N,N,N)-triethylammoniumchloride-butyryl] caprolactam (TBUCC), is based on an aliphatic acyl chloride (4-chlorobutyryl chloride). It provides low-temperature bleaching with shorter dwelling time, resulting in decreased energy consumption and reduced fabric damage .

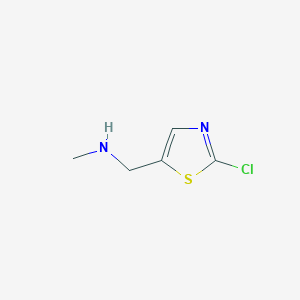

Synthesis of Novel Butyrophenones

“4-(4-Fluorophenyl)butyryl chloride” is used in the synthesis of novel butyrophenones . These compounds have led to the identification of a diazepane analogue of haloperidol, 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (compound 13) with an interesting multireceptor binding profile .

Butyrate Biosynthesis

Although not directly mentioned in the search results, “4-(4-Fluorophenyl)butyryl chloride” could potentially be used in butyrate biosynthesis. Butyrate is a short-chain fatty acid that plays a crucial role in the health of the human gut microbiome .

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Fluorophenyl)butyryl chloride is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .

Mode of Action

4-(4-Fluorophenyl)butyryl chloride, as an analog of butyrfentanyl, is likely to interact with its targets in a similar manner to other opioids . It binds to the μ-opioid receptor, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .

Biochemical Pathways

Based on its structural similarity to other fentanyl analogs, it can be anticipated that its metabolism generally involves reactions likehydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

These compounds are typically well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of 4-(4-Fluorophenyl)butyryl chloride are likely to be similar to those of other opioids. These effects include analgesia, euphoria, and potentially serious respiratory depression , which can be life-threatening .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)butanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGHRPHMHBMWMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)butyryl chloride | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.